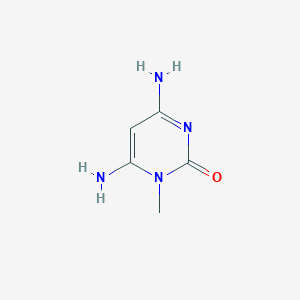

4,6-diamino-1-methyl-2(1H)-pyrimidinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

45742-60-7 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14g/mol |

IUPAC Name |

4,6-diamino-1-methylpyrimidin-2-one |

InChI |

InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10) |

InChI Key |

LYWZEGBIVCTCHO-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=NC1=O)N)N |

Canonical SMILES |

CN1C(=CC(=NC1=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Diamino 1 Methyl 2 1h Pyrimidinone

Strategies for Constructing the 2(1H)-Pyrimidinone Core

Cyclocondensation Reactions Utilizing Key Precursors

Cyclocondensation is a foundational method for synthesizing heterocyclic systems like pyrimidinones. This strategy involves the reaction of a dinucleophile with a 1,3-dielectrophile, leading to the formation of the heterocyclic ring in a single cyclization step. For the synthesis of 4,6-diamino-2(1H)-pyrimidinone scaffolds, the most common approach is the condensation of a guanidine (B92328) derivative with a malonic acid derivative. nih.govgoogle.com

The reaction typically proceeds by condensing guanidine or its substituted variants with 1,3-dicarbonyl compounds or their equivalents. researchgate.net For instance, the reaction of guanidine nitrate with diethyl malonate in the presence of sodium ethoxide is a well-established method for producing 2-amino-4,6-dihydroxy-pyrimidine. google.com To achieve the desired 4,6-diamino substitution pattern, precursors such as malononitrile or cyanoacetamide are employed. These precursors react with guanidine under basic conditions to yield the 4,6-diaminopyrimidinone core. The mechanism involves the initial formation of an intermediate by the addition of the guanidine to one of the carbonyl or cyano groups, followed by an intramolecular cyclization and dehydration or elimination to form the stable aromatic pyrimidine (B1678525) ring.

Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis

| Dinucleophile | 1,3-Dielectrophile | Conditions | Product | Yield |

|---|---|---|---|---|

| Guanidine Nitrate | Diethyl Malonate | Sodium Ethoxide, Reflux | 2-Amino-4,6-dihydroxy-pyrimidine | ~70-83% google.com |

| α-Aminoamidines | Saturated Carbonyl Derivatives | - | Pyrimidinone/Dihydropyrimidinone Derivatives | Not specified researchgate.netnih.gov |

Multicomponent Reaction Approaches for Pyrimidinone Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.govnih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones. nih.gov While the classic Biginelli reaction typically yields dihydropyrimidinones, modifications of this reaction can be used to produce fully aromatic pyrimidine systems.

These reactions often involve the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. javeriana.edu.co For the synthesis of 4,6-diamino-substituted pyrimidines, a Biginelli-type, three-component strategy can be employed using guanidine hydrochloride, an appropriate aldehyde, and an acetophenone, which generates a 2-amino-4,6-diarylpyrimidine. javeriana.edu.coresearchgate.net Such MCRs are valued for their ability to rapidly generate molecular complexity from simple and readily available starting materials. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses, which are closely related to MCRs, involve multiple sequential reactions in a single reactor, thereby avoiding the lengthy separation and purification of intermediates. This approach significantly improves efficiency and reduces waste. Several one-pot protocols have been developed for the synthesis of substituted pyrimidines.

A notable example is the synthesis of 6-substituted amino-2,4-diaminopyrimidine derivatives from ketene dithioacetals. nii.ac.jp In this method, the ketene dithioacetal first reacts with an amine, followed by the addition of guanidine, leading to a cyclization that forms the desired diaminopyrimidine structure. nii.ac.jp Another efficient one-pot, three-component reaction for synthesizing 2-amino-4,6-diaryl pyrimidines involves the reaction of acetophenones, aromatic aldehydes, and guanidine hydrochloride in the presence of a reusable heterogeneous catalyst. researchgate.net These protocols demonstrate the power of one-pot synthesis to construct complex heterocyclic scaffolds in an environmentally benign and efficient manner.

Microwave and Ultrasound Assisted Synthesis of Pyrimidinones

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many areas of organic synthesis, including the formation of heterocyclic compounds. nih.gov These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave heating can significantly accelerate pyrimidine synthesis. For example, the one-pot, three-component synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine hydrochloride can be performed efficiently in a microwave oven, often with higher yields and in much shorter times compared to conventional heating. javeriana.edu.covjs.ac.vn Similarly, the synthesis of pyrano[2,3-d]pyrimidines via a one-pot, three-component condensation can be achieved in just 3-6 minutes under microwave irradiation in water, highlighting the green chemistry benefits of this approach. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. beilstein-archives.org This method has been successfully applied to the synthesis of pyrimidine derivatives, offering shorter reaction times and improved yields. nih.govsemanticscholar.orgorientjchem.org The use of ultrasound is particularly beneficial for increasing reaction rates in heterogeneous systems and can be a valuable tool for green synthesis protocols. orientjchem.orgdntb.gov.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines

| Method | Reaction Time | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Longer (hours) | Organic solvents, base catalysis | High (e.g., 94%) | javeriana.edu.co |

| Microwave Irradiation | Shorter (minutes) | Solvent-free, CaCl₂ catalyst | Good to High (e.g., 86%) | javeriana.edu.co |

Solid-Phase Synthesis Techniques for Pyrimidinone Scaffolds

Solid-phase synthesis (SPS) is a powerful technique in which molecules are built on a solid polymeric support. wikipedia.org This methodology simplifies the purification process, as excess reagents and byproducts can be washed away, and allows for the potential automation of synthetic procedures. SPS has been successfully applied to the synthesis of various pyrimidine-based compounds.

In a typical solid-phase approach, a starting material is anchored to a resin support. For pyrimidine synthesis, this could involve attaching a precursor like 4,6-dichloro-5-nitropyrimidine to a Rink amide resin. nih.govelectronicsandbooks.com Subsequent reactions, such as nucleophilic substitution to introduce amino groups, are carried out on the resin-bound intermediate. After the desired molecule is assembled, it is cleaved from the solid support to yield the final product. nih.govelectronicsandbooks.com This technique has been used to create libraries of substituted pyrimidines, pyrido[1,2-c]pyrimidines, and N-(pyrimidin-2-yl)amino acid amides, demonstrating its versatility in generating diverse heterocyclic scaffolds. nih.govumich.edu

Regioselective N1-Methylation Strategies

A key step in the synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone is the introduction of a methyl group specifically at the N1 position of the pyrimidinone ring. Achieving high regioselectivity is crucial to avoid the formation of undesired isomers where methylation occurs at the N3 position or on the exocyclic amino groups. Two primary strategies can be employed to achieve this: synthesis from a methylated precursor or direct methylation of the pyrimidinone ring.

Synthesis from a Methylated Precursor: The most straightforward and regiochemically unambiguous method is to construct the pyrimidinone ring using a precursor that already contains the N1-methyl group. This is typically achieved by using N-methylguanidine as the guanidine component in the cyclocondensation reaction described in section 2.1.1. nih.gov By reacting N-methylguanidine with a suitable malonic acid derivative (e.g., malononitrile or malonamide), the 1-methyl-pyrimidinone ring is formed directly, precluding the possibility of isomeric products from the methylation step. This approach offers excellent control over the final structure.

Direct N1-Alkylation of the Pyrimidinone Ring: An alternative strategy involves the direct methylation of a pre-formed 4,6-diamino-2(1H)-pyrimidinone ring. This approach is more challenging due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, and the two amino groups). However, regioselective N-alkylation of heterocyclic compounds can often be achieved by carefully controlling reaction conditions.

For related dihydropyrimidinones, selective N1-alkylation has been reported using mild bases like cesium carbonate (Cs₂CO₃) at room temperature or under Mitsunobu-type conditions. researchgate.netdaneshyari.com The increased acidity of the N1-proton in certain pyrimidinone systems can facilitate its selective deprotonation and subsequent alkylation. researchgate.net Achieving selective N1-methylation of 4,6-diamino-2(1H)-pyrimidinone would likely depend on exploiting the subtle differences in acidity and steric accessibility of the various nitrogen atoms through the careful choice of methylating agent, base, solvent, and temperature. However, this route carries a higher risk of producing a mixture of isomers compared to synthesis from N-methylguanidine.

Post-Cyclization Alkylation Methodologies for N1-Position

The introduction of a methyl group at the N1 position of the pre-formed 4,6-diamino-2(1H)-pyrimidinone ring is a key post-cyclization strategy. Achieving regioselectivity for the N1 position in the presence of other nucleophilic sites, such as the exocyclic amino groups and the N3 position, is a significant challenge. Several methodologies have been developed for the selective N-alkylation of pyrimidinone cores, which can be adapted for the synthesis of the target molecule.

One effective approach involves the use of a mild base and an appropriate alkylating agent. For instance, the regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones has been successfully achieved using cesium carbonate (Cs2CO3) as a base in the presence of alkyl halides at room temperature. nih.govdaneshyari.com This method is known for its excellent selectivity and good yields. The choice of a soft methylating agent, in accordance with the Hard and Soft Acids and Bases (HSAB) principle, can also favor alkylation at the softer N1 nitrogen atom. The lithium salts of pyrimidinone derivatives have demonstrated high chemoselectivity for N1-alkylation when treated with hard electrophiles like methyl sulfate in a non-polar solvent. researchgate.net

Phase transfer catalysis (PTC) presents another powerful tool for selective N1-alkylation. This technique allows for the reaction to occur between reactants in different phases (e.g., a solid or aqueous phase and an organic phase) by using a phase transfer catalyst to shuttle one of the reactants across the interface. This method has been applied for the selective N1-alkylation of dihydropyrimidine-2(1H)-ones, often providing high yields and selectivity under mild conditions.

Furthermore, Mitsunobu-type conditions offer a valuable alternative for the N1-alkylation of pyrimidinones, particularly when other methods are not effective. This reaction involves the use of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution.

| Method | Reagents and Conditions | Key Features | Analogous System Yield |

| Mild Base | Alkyl halide, Cs2CO3, Room Temperature | High regioselectivity for N1, Mild conditions | Good to excellent nih.govdaneshyari.com |

| HSAB-driven | Methyl sulfate, Lithium salt, Dry dioxane | High chemoselectivity for N1 with hard electrophiles | Not specified researchgate.net |

| Phase Transfer Catalysis | Alkyl halide, Quaternary ammonium salt, Base | Applicable for reactants in different phases, Mild conditions | Not specified |

Pre-functionalization Approaches for Methyl Group Introduction

An alternative to post-cyclization modification is the introduction of the N1-methyl group prior to the formation of the pyrimidinone ring. This "pre-functionalization" approach involves the use of a methylated starting material in the cyclocondensation reaction.

The choice of the malonic acid derivative can influence the reaction conditions and the nature of the substituents at the C4 and C6 positions. For the target molecule, a malononitrile or a cyanoacetic ester derivative could be employed to introduce the amino groups at these positions, potentially through a subsequent transformation.

| Precursor 1 | Precursor 2 | Proposed Product | General Reaction Type |

| N-Methylguanidine | Diethyl Malonate | 4,6-dihydroxy-1-methyl-2(1H)-pyrimidinone (intermediate) | Cyclocondensation |

| N-Methylguanidine | Malononitrile | 2,4,6-triamino-1-methylpyrimidine (related structure) | Cyclocondensation |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for the development of sustainable and environmentally friendly synthetic processes. Several green methodologies have been reported for the synthesis of pyrimidine and pyrimidinone derivatives, which can be applied to the production of this compound.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. eurekaselect.comnih.govnih.govnih.govsemanticscholar.org Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for reactions to be conducted in the absence of a solvent or in environmentally benign solvents like water. The synthesis of various dihydropyrimidinone derivatives has been efficiently carried out under microwave conditions, suggesting its applicability to the synthesis of the target molecule. eurekaselect.comnih.govsemanticscholar.org

The use of green solvents , such as water or ethanol, is another key aspect of green chemistry. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of pyrano[2,3-d]pyrimidine derivatives has been successfully achieved in water under microwave irradiation without the need for a catalyst. nih.gov

Catalyst-free and solvent-free reaction conditions represent an ideal scenario in green synthesis. "Grindstone chemistry," a mechanochemical approach, allows for reactions to be carried out by grinding the reactants together in the absence of a solvent, often with minimal energy consumption. This technique has been employed for the synthesis of dihydropyrimidinones.

The development of reusable catalysts is another important area of green chemistry research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly desirable. While specific examples for the synthesis of this compound are not available, the use of reusable catalysts in the synthesis of related pyrimidine derivatives is an active area of investigation. ias.ac.in

| Green Chemistry Principle | Methodology | Advantages |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, Increased yields eurekaselect.comnih.govnih.govnih.govsemanticscholar.org |

| Safer Solvents | Use of water or ethanol | Non-toxic, Non-flammable, Inexpensive nih.gov |

| Waste Prevention | Solvent-free reactions (e.g., Grindstone chemistry) | Elimination of solvent waste, Simplified work-up |

| Catalysis | Use of reusable heterogeneous catalysts | Reduced catalyst waste, Cost-effective ias.ac.in |

Chemical Reactivity and Transformation Pathways of 4,6 Diamino 1 Methyl 2 1h Pyrimidinone

Electrophilic Aromatic Substitution Reactions on the Pyrimidinone Ring System

The pyrimidine (B1678525) ring, particularly when substituted with electron-donating groups like amino functionalities, is susceptible to electrophilic attack. The amino groups at C4 and C6 positions strongly activate the ring, directing incoming electrophiles primarily to the C5 position, which is ortho and para to these activating groups.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of diaminopyrimidines can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C5 position. nih.gov Similarly, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms at the same position. nih.gov The presence of the N1-methyl group can influence the reactivity and regioselectivity of these substitutions compared to its N-unsubstituted counterpart.

Table 1: Electrophilic Aromatic Substitution Reactions of Diaminopyrimidine Derivatives

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-4,6-diaminopyrimidine derivative | nih.gov |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-4,6-diaminopyrimidine derivative | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4,6-diaminopyrimidine derivative | nih.gov |

Nucleophilic Substitution Reactions at the Pyrimidinone Core

While the electron-rich nature of the 4,6-diamino-1-methyl-2(1H)-pyrimidinone ring makes it less susceptible to direct nucleophilic attack, such reactions can be facilitated by the presence of suitable leaving groups on the pyrimidine core. For instance, if chloro or other halo substituents are present at the C4 or C6 positions, they can be displaced by various nucleophiles.

A notable example involves the sequential nucleophilic aromatic substitution on a related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine. This compound can be transformed into unsymmetrical 4,6-diamino derivatives by a stepwise reaction with different amines. clockss.org The first amine displaces one chloro group under milder conditions, and the second amine displaces the remaining chloro group under more forcing conditions. clockss.org A similar strategy can be envisioned for derivatives of this compound where the amino groups are replaced by good leaving groups like tosylates. clockss.org

Transformations Involving the Amino Functionalities at C4 and C6

The exocyclic amino groups at the C4 and C6 positions are key sites for a variety of chemical transformations, allowing for the further functionalization of the pyrimidinone scaffold.

Acylation and Sulfonylation Reactions of Amino Groups

The primary amino groups of this compound can readily undergo acylation and sulfonylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions can be used to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Research has shown the successful synthesis of diaminopyrimidine sulfonate derivatives. acs.orgnih.govresearchgate.net For example, 2-amino-6-methylpyrimidin-4-ol can be reacted with naphthalene-2-sulfonyl chloride or 4-methylbenzenesulfonyl chloride to yield the corresponding sulfonamides. acs.orgnih.govresearchgate.net These reactions typically proceed in the presence of a base like potassium carbonate in a suitable solvent such as acetone. acs.orgnih.gov The combination of diaminopyrimidines with sulfonamides has been a significant area of research in medicinal chemistry. nih.govexlibrisgroup.com

Condensation Reactions with Carbonyl Compounds

The amino groups at C4 and C6 can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govijcr.infounn.edu.ngmdpi.commdpi.comnih.govyoutube.comnih.govwikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. wikipedia.org

The formation of Schiff bases from aminopyrimidines has been reported with various aromatic aldehydes. nih.govijcr.infounn.edu.ng For instance, 2-amino-4,6-dimethylpyrimidine (B23340) has been condensed with 5-nitrosalicylaldehyde to form the corresponding Schiff base ligand. ijcr.infounn.edu.ng These reactions are often carried out by refluxing the reactants in a solvent like ethanol. ijcr.info The resulting Schiff bases can be used as ligands for the synthesis of metal complexes. ijcr.infounn.edu.ngmdpi.comnih.gov

Table 2: Condensation Reactions of Aminopyrimidine Derivatives

| Aminopyrimidine Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | Schiff Base | ijcr.infounn.edu.ng |

| 5,6-Diaminouracil | Aromatic Aldehydes | Schiff Base | nih.gov |

Diazotization and Subsequent Transformations

The primary amino groups of this compound can be converted to diazonium salts upon treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orglibretexts.orgyoutube.com While aliphatic diazonium salts are generally unstable, aromatic and heteroaromatic diazonium salts can have sufficient stability to be used as intermediates in further reactions. organic-chemistry.orglibretexts.org

The resulting diazonium salts can undergo a variety of transformations, most notably the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. nih.govwikipedia.orgmnstate.eduorganic-chemistry.orgucla.edu This provides a powerful method for introducing a range of substituents onto the pyrimidine ring that might be difficult to achieve by other means. Other transformations of the diazonium group include its replacement by an iodide, fluoride (B91410) (Balz-Schiemann reaction), hydroxyl, or trifluoromethyl group. wikipedia.orgucla.edu

Reactions Involving the N1-Methyl Group

The N1-methyl group of this compound is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can undergo transformations such as N-demethylation.

N-demethylation, the removal of the methyl group, can be achieved using various reagents and conditions. wikipedia.orggoogle.comorganic-chemistry.org For instance, certain enzymatic systems, like those involving cytochrome P450, can catalyze N-demethylation. wikipedia.org Chemical methods for N-demethylation often involve harsh conditions. google.com More modern and milder methods have been developed, such as the use of ethyl chloroformate in a variation of the von Braun reaction, or catalytic methods involving iron-porphyrin complexes for the N-demethylation of N-oxide derivatives. wikipedia.orgorganic-chemistry.org The reactivity of the N1-methyl group can also be influenced by quaternization of the pyrimidine ring, which enhances the susceptibility of the ring to nucleophilic attack. wur.nl

Exploitation of Tautomeric Forms in Chemical Reactivity

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of pyrimidine chemistry. In the case of this compound, the presence of multiple tautomeric forms significantly influences its chemical behavior and provides distinct pathways for chemical transformations. The reactivity of this compound is not dictated by a single static structure but rather by a collection of tautomers, each with its unique electronic distribution and reactive sites. The selective exploitation of these tautomeric forms is a key strategy in the synthesis of more complex molecules.

The principal tautomeric forms of this compound arise from proton migration between the exocyclic amino groups and the endocyclic nitrogen and oxygen atoms. The major tautomers are the amino-oxo form (I), the amino-hydroxy form (II), and the imino-oxo forms (IIIa and IIIb).

Table 1: Major Tautomeric Forms of this compound

| Tautomer ID | Systematic Name | Structure | Key Features |

| I | This compound |  | Lactam form, aromatic pyrimidine ring, two exocyclic amino groups. |

| II | 4,6-diamino-2-hydroxy-1-methylpyrimidine |  | Lactim form, aromatic pyrimidine ring, hydroxyl group, two exocyclic amino groups. |

| IIIa | 4-amino-6-imino-1-methyl-1,6-dihydropyrimidin-2-one |  | Exocyclic imine group at C6, non-aromatic dihydropyrimidine (B8664642) ring. |

| IIIb | 6-amino-4-imino-1-methyl-1,4-dihydropyrimidin-2-one |  | Exocyclic imine group at C4, non-aromatic dihydropyrimidine ring. |

The equilibrium between these tautomers is sensitive to various factors, including the solvent, pH, and temperature. Spectroscopic techniques such as NMR and UV-Vis, coupled with computational methods like Density Functional Theory (DFT), are instrumental in studying these equilibria. For instance, in related pyrimidine systems, solvents have been shown to significantly alter the molar ratios of tautomeric forms. mdpi.com

The distinct reactivity of each tautomer can be strategically harnessed in chemical synthesis.

Amino-Oxo Form (I): This is generally the most stable tautomer in the solid state and in many solvents. nih.gov The nucleophilicity of the exocyclic amino groups at C4 and C6 makes them susceptible to reactions with electrophiles. For example, acylation or alkylation can be directed to these amino groups under appropriate conditions. The carbonyl group at C2 is relatively unreactive as a ketone due to its amide character.

Amino-Hydroxy Form (II): The presence of the hydroxyl group in this lactim tautomer introduces a new reactive site. This form is crucial for O-alkylation and O-acylation reactions. By selecting reagents and conditions that favor the formation of the lactim tautomer, such as basic conditions to deprotonate the hydroxyl group, chemists can selectively target the oxygen atom. For example, reaction with alkyl halides in the presence of a base would be expected to yield the 2-alkoxy derivative.

Imino-Oxo Forms (IIIa and IIIb): These tautomers, while generally less stable, possess a highly reactive exocyclic imine group. This imine functionality is susceptible to hydrolysis, which can lead to the formation of the corresponding oxo-substituted pyrimidine. Furthermore, the imine nitrogen can act as a nucleophile. The non-aromatic nature of the dihydropyrimidine ring in these tautomers also alters the reactivity of the ring carbons, potentially opening up pathways for addition reactions that are not feasible with the aromatic tautomers.

Detailed research findings on the selective reactivity of these tautomers are often elucidated through a combination of experimental and theoretical studies. For example, computational studies on similar heterocyclic systems have been used to predict the relative stabilities of tautomers and the activation energies for their interconversion. researchgate.net This theoretical insight is invaluable for designing synthetic strategies that favor a particular reaction pathway by controlling the tautomeric equilibrium.

Table 2: Research Findings on Tautomer-Dependent Reactivity of Pyrimidine Derivatives

| Research Area | Findings | Implications for this compound |

| Solvent Effects on Tautomeric Equilibrium | In chromenopirazolopyrimidinone, the molar ratios of tautomeric forms were found to be dependent on the polarity of the solvent, as determined by UV-Vis spectroscopy. mdpi.com | The choice of solvent can be used to enrich the concentration of a desired tautomer of this compound, thereby enhancing the yield of a tautomer-specific reaction. |

| Spectroscopic Identification of Tautomers | 2D NMR techniques (HSQC and HMBC) have been successfully used to confirm the existence of and structurally characterize different tautomers of pyrimidine derivatives in solution. mdpi.commdpi.com | These analytical methods can be applied to definitively identify and quantify the tautomeric forms of this compound under various conditions. |

| Computational Prediction of Tautomer Stability | DFT calculations have been employed to determine the relative energies and, therefore, the stability of different tautomers of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, showing that the dienolimine tautomer is the most stable in a vacuum. researchgate.net | Similar computational models can predict the most stable tautomer of this compound and guide the selection of reaction conditions to favor less stable, but more reactive, tautomers. |

| Tautomer-Specific Reactions in Biological Systems | The rare tautomeric forms of nucleotide bases are hypothesized to play a significant role in substitution mutagenesis during DNA replication, highlighting that different tautomers can have distinct biological activities. nih.gov | This principle suggests that the different tautomers of this compound could exhibit different biological interactions, a factor to consider in medicinal chemistry applications. |

Structural Elucidation and Conformational Analysis of 4,6 Diamino 1 Methyl 2 1h Pyrimidinone and Its Derivatives

X-ray Crystallographic Analysis of 4,6-Diamino-1-methyl-2(1H)-pyrimidinone and Related Structures

X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at an atomic level. Analysis of the parent compound, 2,6-diamino-4(3H)-pyrimidinone, reveals key structural features that are foundational for understanding its N-methylated derivative.

Crystallographic studies of 2,6-diamino-4(3H)-pyrimidinone monohydrate show that the molecule exists as the 3(H)-4-one tautomer in the solid state. researchgate.net The pyrimidinone ring is nearly planar, a characteristic feature that arises from the delocalization of π-electrons across the ring system. researchgate.net This delocalization extends from the ring itself to the exocyclic carbonyl group and the lone-pair electrons of the amino groups, indicating conjugation throughout the molecule. researchgate.net This electron distribution influences the bond lengths, which exhibit values intermediate between typical single and double bonds, confirming the partial double-bond character within the heterocyclic system.

Table 1: Selected Bond Distances and Angles for 2,6-diamino-4(3H)-pyrimidinone Monohydrate Note: The following table is representative of typical bond parameters for this class of compounds based on crystallographic data. Exact values can be found in the cited literature.

| Bond/Angle | Parameter | Value (Å or °) |

|---|---|---|

| Bond Length | C2-N1 | ~1.36 Å |

| C2-N3 | ~1.35 Å | |

| N3-C4 | ~1.38 Å | |

| C4-C5 | ~1.42 Å | |

| C5-C6 | ~1.35 Å | |

| C6-N1 | ~1.36 Å | |

| C4=O4 | ~1.25 Å | |

| C2-N(amino) | ~1.34 Å | |

| C6-N(amino) | ~1.33 Å | |

| Bond Angle | N1-C2-N3 | ~118° |

| C2-N3-C4 | ~122° | |

| N3-C4-C5 | ~116° | |

| C4-C5-C6 | ~120° | |

| C5-C6-N1 | ~122° | |

| C6-N1-C2 | ~121° |

The crystal structure of 2,6-diamino-4(3H)-pyrimidinone monohydrate is stabilized by an extensive network of hydrogen bonds. The molecules are interconnected through various hydrogen bonding motifs, including O-H···O, N-H···N, and N-H···O interactions. researchgate.net The amino groups and the ring nitrogen atoms act as hydrogen bond donors, while the carbonyl oxygen and ring nitrogens serve as acceptors. These interactions create a robust three-dimensional supramolecular architecture. Specifically, molecules often form ribbon-like structures characterized by R²₂(8) graph-set motifs, which are then linked to create a stable crystal lattice. researchgate.net

Table 2: Hydrogen Bonding Parameters in 2,6-diamino-4(3H)-pyrimidinone Derivatives Note: This table illustrates common hydrogen bond types observed in the crystal structures of diaminopyrimidinones.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction |

|---|---|---|---|

| N-H | H | N | N-H···N |

| N-H | H | O | N-H···O |

| O-H | H | O | O-H···O (via water) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the connectivity and chemical environment of atoms.

The structural confirmation of this compound and its derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the target compound, one would expect to see distinct signals for the methyl protons (N-CH₃), the amino protons (-NH₂), and the lone proton on the pyrimidine (B1678525) ring (C5-H). The chemical shift of the C5-H proton in related 4,6-diaminopyrimidine structures typically appears in the aromatic region. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the pyrimidine core, distinct signals for C2, C4, C5, and C6 would be expected, along with a signal for the N-methyl carbon. The chemical shifts are indicative of their environment; for instance, the C=O carbon (C2) would be significantly downfield. spectrabase.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would confirm couplings between adjacent protons, although this is limited in the title compound. An HSQC spectrum correlates directly bonded proton and carbon atoms (e.g., C5-H to C5). An HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations, which can unambiguously confirm the position of the methyl group by showing a correlation between the methyl protons and the C2 and C6 carbons of the pyrimidine ring.

Table 3: Representative NMR Chemical Shifts (δ) for a Diaminopyrimidine Core Note: Chemical shifts are relative to TMS and can vary based on solvent and specific substituents. This table provides expected ranges based on data from similar structures.

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | C5-H | 5.0 - 5.5 |

| -NH₂ | Broad, 6.0 - 8.0 | |

| N1-CH₃ | ~3.3 | |

| ¹³C NMR | C2 (C=O) | ~165 |

| C4/C6 (C-NH₂) | ~163 | |

| C5 | ~75 | |

| N1-CH₃ | ~30 |

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of kinetic parameters of conformational changes. nih.gov For a molecule like this compound, potential dynamic processes could include restricted rotation around the C-NH₂ bonds or potential tautomeric exchange, although the pyrimidinone ring itself is largely rigid and planar.

By conducting NMR experiments at variable temperatures, one can monitor changes in the spectra. If a conformational exchange is occurring, distinct signals from different conformers observed at low temperatures may broaden and coalesce into a single averaged signal as the temperature is increased. nih.gov The temperature at which coalescence occurs is related to the rate of exchange. A full line-shape analysis of the temperature-dependent spectra can provide quantitative thermodynamic data, such as the activation energy (ΔG‡) for the rotational barrier or exchange process. nih.gov While significant conformational flexibility is not expected for the core ring of this compound, DNMR could be employed to probe the rotational dynamics of the exocyclic amino groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. thermofisher.com By measuring the interaction of infrared radiation or scattered light with a molecule, a unique spectral fingerprint corresponding to its vibrational modes is generated. For this compound, these techniques provide critical insights into the characteristic vibrations of its pyrimidinone core, amino substituents, and methyl group.

While specific experimental spectra for this compound are not extensively detailed in the literature, analysis of structurally similar pyrimidine derivatives allows for a reliable prediction of its key vibrational frequencies. Studies on related compounds such as 2-amino-4,6-dimethylpyrimidine (B23340) and 4,6-diamino-2-mercaptopyrimidine provide a basis for assigning the expected spectral bands. ijera.comrsc.org

Key Functional Group Vibrations:

N-H Vibrations: The primary amino (-NH₂) groups are expected to exhibit strong, sharp absorption bands in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. For instance, the FT-IR spectrum of 4,6-diamino-2-pyrimidinethiol showed absorption bands at 3339 cm⁻¹ and 3435 cm⁻¹, attributed to the N-H stretching vibrations of the free amino groups. researchgate.net These symmetric and asymmetric stretching modes are characteristic and provide clear evidence of the amino functionalities. The N-H bending (scissoring) vibrations are typically observed in the 1600-1650 cm⁻¹ region.

C=O Vibrations: The carbonyl (C=O) group of the pyrimidinone ring is a strong infrared absorber and is expected to produce a prominent band, typically in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding within the molecule.

C-H Vibrations: The methyl (-CH₃) group attached to the nitrogen atom will display characteristic C-H stretching vibrations just below 3000 cm⁻¹. Additionally, C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). Aromatic C-H stretching from the pyrimidine ring is anticipated in the 3000-3100 cm⁻¹ range. researchgate.net

Ring Vibrations: The pyrimidine ring itself gives rise to a series of complex vibrations. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and other skeletal vibrations occur at lower frequencies and can be observed in both FT-IR and Raman spectra.

The complementary nature of FT-IR and Raman spectroscopy is particularly useful in analyzing pyrimidine derivatives. thermofisher.com While the C=O and N-H stretching modes are strong in the IR spectrum, the symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum. Computational studies, such as those using Density Functional Theory (DFT), are frequently employed alongside experimental data to provide a complete vibrational assignment based on potential energy distribution (PED). sciensage.infonih.govwjarr.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | FT-IR |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 | FT-IR |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | FT-IR |

| Pyrimidine Ring | C=C, C=N Stretching | 1400 - 1600 | FT-IR, Raman |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretching | 2850 - 3000 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (molecular formula: C₅H₈N₄O), the exact molecular weight is 140.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z = 140. The stability of the pyrimidine ring suggests that this molecular ion peak should be reasonably intense. researchgate.net The presence of nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern provides a roadmap to the molecule's structure. Key fragmentation pathways for this compound can be predicted based on the functional groups present:

Alpha-Cleavage: The C-C bonds adjacent to the amino groups are potential sites for cleavage, a common fragmentation pathway for amines. libretexts.org

Loss of Small Molecules: Fragmentation may involve the loss of stable neutral molecules. For instance, the loss of a methyl radical (•CH₃, 15 Da) from the N1 position would result in a fragment ion at m/z = 125. Loss of isocyanic acid (HNCO, 43 Da), a characteristic fragmentation for uracil-like structures, could also occur, leading to a significant fragment ion.

Ring Cleavage: The pyrimidine ring can undergo complex fragmentation and rearrangement processes. The specific pattern would depend on the initial ionization site and the relative stability of the resulting fragment ions.

Analysis of related pyrimidine structures in mass spectrometry reveals common fragmentation behaviors that are likely applicable to the target compound. The initial fragmentation often involves the substituents on the pyrimidine ring, followed by cleavage of the ring itself.

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 140 | [C₅H₈N₄O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the N1 position |

| 97 | [M - HNCO]⁺ | Loss of isocyanic acid from the pyrimidinone ring |

| 82 | [M - HNCO - CH₃]⁺ | Subsequent loss of a methyl radical after loss of HNCO |

Computational and Theoretical Chemistry Studies of 4,6 Diamino 1 Methyl 2 1h Pyrimidinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. nih.gov For pyrimidine (B1678525) derivatives, DFT methods, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to optimize molecular geometry and calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irresearchgate.net These calculations help in understanding the molecule's reactivity, stability, and potential interaction sites. However, no published DFT studies were found specifically for 4,6-diamino-1-methyl-2(1H)-pyrimidinone.

Ab initio methods are based on first principles without the use of empirical parameters, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) are employed for high-accuracy energy and geometry calculations. rsc.org While these methods have been applied to study related pyrimidine systems to refine understanding of their properties, no such studies have been reported for this compound.

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net By calculating vibrational frequencies or chemical shifts, researchers can assign experimental spectral features to specific molecular motions or chemical environments. This requires a detailed computational analysis, which has not been published for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov These simulations can reveal the accessible conformations of a molecule, its flexibility, and its interactions with a solvent or other molecules. rjeid.com This is particularly useful for understanding how a molecule like this compound might behave in a biological system or in solution. To date, no MD simulation studies specifically targeting this compound have been identified in the literature.

Investigation of Tautomeric Equilibria and Protonation States

Pyrimidinones are known to exist in different tautomeric forms, which can significantly influence their chemical and biological properties. nih.govrsc.org Computational chemistry is a key tool for evaluating the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov The protonation state of the amino groups and the pyrimidine ring nitrogens is also crucial for understanding the molecule's behavior in different pH environments. A thorough computational investigation would involve calculating the relative Gibbs free energies of all possible tautomers and protonated species. Such a specific investigation for this compound is not present in available research.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This provides detailed insights into reaction pathways and kinetics. For a molecule like this compound, this could involve studying its synthesis, degradation, or its mechanism of action in a biological context. Currently, there are no published computational studies elucidating reaction mechanisms involving this specific compound.

Adsorption Studies for Surface Interactions

Extensive searches of scientific literature and academic databases did not yield any specific computational or theoretical studies focusing on the adsorption or surface interactions of this compound. While research exists on the adsorption properties of other pyrimidine derivatives, such as their use as corrosion inhibitors or their interaction with nanomaterials, no data or research findings directly pertaining to the surface interaction and adsorption characteristics of this compound have been found.

Therefore, no detailed research findings or data tables for this specific subsection can be provided at this time.

Applications As a Synthetic Intermediate in Organic Synthesis

Role as a Key Building Block for Diverse Heterocyclic Compounds

The inherent reactivity and multiple functionalization points of 4,6-diamino-1-methyl-2(1H)-pyrimidinone and its close analogs, like 2,4-diaminopyrimidine (B92962) derivatives, position them as crucial building blocks for a wide array of heterocyclic compounds. jocpr.com These pyrimidine (B1678525) derivatives serve as foundational scaffolds for synthesizing molecules with significant biological and material science applications. Their utility stems from the electron-donating amino groups that activate the pyrimidine ring, particularly the C-5 position, towards electrophilic attack, facilitating cyclization reactions. jocpr.com

The structural analogy of the diaminopyrimidine core to biogenic purines has made it a "privileged scaffold" in medicinal chemistry. nih.govlmaleidykla.lt This resemblance allows derivatives to act as isosteres of natural nucleobases, interacting with biological targets like enzymes and receptors. nih.govlmaleidykla.lt Consequently, a vast number of derivatives have been synthesized and investigated for various therapeutic properties. For instance, pyrazinones, which share heterocyclic features, are found in numerous natural products and are key building blocks in drug design programs. nih.gov Similarly, the pyrimidine framework is central to many bioactive molecules, underscoring the importance of starting materials like 4,6-diaminopyrimidinone derivatives in the development of new chemical entities. asianpubs.orgthieme-connect.de

Precursor for Annulated Pyrimidine Systems

A significant application of this compound and related aminopyrimidines is in the synthesis of annulated (fused-ring) pyrimidine systems. These bicyclic and polycyclic structures are of immense interest due to their prevalence in pharmacologically active compounds. General synthetic strategies involve the reaction of the aminopyrimidine with a molecule containing two electrophilic centers, leading to the construction of a new ring fused to the pyrimidine core. jocpr.com

Key examples of annulated systems derived from aminopyrimidine precursors include:

Pyrido[2,3-d]pyrimidines : These are formed by fusing a pyridine (B92270) ring to the pyrimidine nucleus. nih.gov A common method involves reacting a 6-aminopyrimidine derivative with α,β-unsaturated carbonyl compounds or their equivalents. jocpr.com The reaction proceeds via an initial Michael addition at the C-5 position of the pyrimidine, followed by intramolecular cyclization and condensation. nih.gov The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is found in numerous kinase inhibitors and other therapeutic agents. nih.govrsc.org

Thieno[2,3-d]pyrimidines : The fusion of a thiophene (B33073) ring to the pyrimidine core yields thieno[2,3-d]pyrimidines, which are recognized as important scaffolds for developing compounds with a wide range of biological activities, including as antifolates and kinase inhibitors. lmaleidykla.ltlmaleidykla.lt Synthetic routes often start with a functionalized pyrimidine and build the thiophene ring, or vice versa. researchgate.netekb.egnih.gov

Pyrazolo[3,4-d]pyrimidines : These purine (B94841) isosteres, containing a fused pyrazole (B372694) ring, are synthesized from aminopyrazole precursors or by constructing the pyrazole ring onto a pyrimidine. semanticscholar.orgnih.gov They are extensively studied as inhibitors of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). semanticscholar.orgnih.gov The synthesis often leverages the reactivity of hydrazine (B178648) derivatives with β-dicarbonyl or equivalent synthons built upon the pyrimidine frame. researchgate.net

The table below summarizes the annulated systems and the typical reagents used in their synthesis from aminopyrimidine precursors.

| Annulated System | Fused Ring | Typical Reagents for Annulation | References |

| Pyrido[2,3-d]pyrimidine | Pyridine | α,β-Unsaturated ketones, aldehydes, or esters; Malonic acid derivatives | jocpr.comnih.gov |

| Thieno[2,3-d]pyrimidine | Thiophene | α-Halocarbonyls with a sulfur source; Gewald reaction precursors | lmaleidykla.ltlmaleidykla.lt |

| Pyrazolo[3,4-d]pyrimidine | Pyrazole | Hydrazine derivatives, β-ketoesters, 1,3-dicarbonyl compounds | semanticscholar.orgnih.govnih.govresearchgate.net |

Scaffold for Combinatorial Library Synthesis

The structural features of this compound and its derivatives make them ideal scaffolds for combinatorial chemistry. A scaffold is a core molecular structure to which a variety of substituents can be attached to generate a large collection, or library, of related compounds for high-throughput screening.

The synthesis of a library of pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrates this principle effectively. mdpi.com Starting from a common 4-chloro-substituted pyrido[2,3-d]pyrimidinone intermediate, a wide range of substituents can be introduced at the C-4 position. mdpi.com This is achieved by employing various modern cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to generate diverse analogues from a single, readily accessible intermediate is a cornerstone of modern drug discovery. nih.gov

The table below outlines several cross-coupling reactions used to diversify such pyrimidine-based scaffolds.

| Reaction Name | Catalyst/Reagents | Bond Formed | Type of Substituent Introduced | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | C-C (Aryl-Aryl) | Aryl, Heteroaryl | mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, amines | C-N (Aryl-Amine) | N-Alkyl, N-Aryl | mdpi.com |

| Ullmann Condensation | Cu catalyst, alcohols/thiols | C-O / C-S (Aryl-Ether/Thioether) | O-Aryl, S-Aryl | mdpi.com |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkynes | C-C (Aryl-Alkynyl) | Arylethynyl | mdpi.com |

This approach enables the rapid expansion of chemical diversity around the core pyrimidine structure, facilitating the exploration of structure-activity relationships (SAR) and the identification of new lead compounds against biological targets. mdpi.comresearchgate.net

Utilization in the Construction of Advanced Organic Materials

The application of pyrimidine derivatives extends beyond medicinal chemistry into the realm of materials science. The specific arrangement of nitrogen atoms and functional groups in compounds like this compound makes them excellent candidates for use as organic linkers or "struts" in the construction of advanced, porous materials known as Metal-Organic Frameworks (MOFs). nih.gov

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating one-, two-, or three-dimensional structures with high surface areas and tunable porosity. The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups can act as potent coordination sites (Lewis basic sites) for metal centers.

A pertinent example is the use of 4,6-diamino-2-thiopyrimidine, a close structural analog, to synthesize a cobalt-based MOF (Co-DAT-MOF). nih.gov In this material, the diaminothiopyrimidine molecules act as the organic linkers that bridge the cobalt metal centers, forming a stable, porous framework. This MOF demonstrated excellent catalytic activity in multicomponent organic reactions, highlighting its utility as a reusable, heterogeneous catalyst. nih.gov The principles guiding the formation of this MOF are directly applicable to this compound, where the carbonyl oxygen and ring/amino nitrogens can similarly coordinate to metal ions, paving the way for novel functional materials with applications in catalysis, gas storage, and separation.

Future Research Directions and Unexplored Chemical Space for 4,6 Diamino 1 Methyl 2 1h Pyrimidinone

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established, high-yield synthetic protocols specifically for 4,6-diamino-1-methyl-2(1H)-pyrimidinone. Future research should prioritize the development of efficient and sustainable methods for its preparation. A primary approach could involve the direct N-methylation of the parent compound, 4,6-diaminopyrimidin-2(1H)-one. This would require a systematic investigation of methylating agents and reaction conditions to achieve selective methylation at the N1 position, avoiding side reactions at the exocyclic amino groups.

Another promising avenue is the exploration of multi-component reactions, which are known for their efficiency and atom economy in constructing heterocyclic scaffolds. mdpi.com A hypothetical three-component reaction could involve a suitable N-methylated guanidine (B92328) derivative, a β-ketoester, and an appropriate cyclizing agent. The development of such a one-pot synthesis would be a significant step towards making this compound and its derivatives readily accessible for further study. researchgate.net

| Proposed Synthetic Route | Key Reactants | Potential Advantages |

| N-methylation | 4,6-diaminopyrimidin-2(1H)-one, Methylating Agent (e.g., dimethyl sulfate) | Direct route from a known precursor. |

| Multi-component Reaction | N-methylguanidine, β-ketoester derivative | High efficiency, atom economy, potential for library synthesis. researchgate.net |

Exploration of Under-investigated Chemical Transformations

The chemical reactivity of this compound is, at present, entirely theoretical. The presence of multiple reactive sites—the two exocyclic amino groups, the pyrimidinone ring, and the carbonyl group—suggests a rich and complex chemical behavior. Future investigations should systematically probe the reactivity of these functional groups.

For instance, the amino groups could be targets for acylation, alkylation, or condensation reactions to generate a diverse library of derivatives. The pyrimidine (B1678525) ring itself could be susceptible to electrophilic substitution reactions, such as halogenation or nitration, although the activating effect of the amino groups would need to be carefully managed to control regioselectivity. Furthermore, modern synthetic techniques like metal-catalyzed cross-coupling reactions could be explored to introduce aryl or alkyl substituents at various positions on the pyrimidine core, significantly expanding the accessible chemical space. clockss.org

Advanced Structural Characterization Techniques

A fundamental step in exploring this new chemical entity will be its unambiguous structural characterization. Once synthesized, a comprehensive analysis using a suite of advanced spectroscopic and crystallographic techniques will be essential.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be crucial for determining the connectivity of atoms and confirming the N-methylation site. The chemical shifts of the protons and carbons will provide valuable information about the electronic environment within the molecule.

Infrared (IR) spectroscopy will help identify the key functional groups, with characteristic absorption bands expected for the N-H stretches of the amino groups, the C=O stretch of the pyrimidinone ring, and C=N/C=C stretches within the heterocyclic core.

Mass Spectrometry (MS) will be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Singlet for the N-methyl group, singlets for the amino protons, and a singlet for the C5-proton. |

| ¹³C NMR | Resonances for the N-methyl carbon, the carbonyl carbon, and the sp² carbons of the pyrimidine ring. |

| IR (cm⁻¹) | Bands around 3400-3200 (N-H stretch), 1650 (C=O stretch), and 1600-1500 (C=N/C=C stretch). |

| MS (ESI+) | A prominent peak corresponding to [M+H]⁺. |

Multi-scale Computational Modeling for Complex Systems

In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic data (NMR, IR), and calculate electronic properties such as molecular orbital energies and charge distributions. jchemrev.com

These computational studies can offer initial insights into the molecule's stability, tautomeric preferences, and potential reaction pathways. nih.govresearchgate.net For example, modeling can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of future synthetic transformations. Furthermore, molecular dynamics simulations could be used to study its interactions with potential biological targets or its behavior in different solvent environments.

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The exploration of this compound and its derivatives is well-suited to modern high-throughput discovery platforms. Automated synthesis technologies, particularly those utilizing microwave-assisted reactions, could be employed to rapidly generate a library of related compounds once a robust synthetic route is established. scispace.comtechnologynetworks.com This would allow for the systematic exploration of the structure-activity relationships of this new class of pyrimidinones.

Furthermore, machine learning algorithms could be integrated into the discovery process. researchgate.net By training models on data from known pyrimidine derivatives, it may be possible to predict the properties, synthetic feasibility, and potential biological activities of novel compounds based on the this compound scaffold. nih.gov This data-driven approach could significantly accelerate the identification of derivatives with desired characteristics, opening up new avenues for drug discovery and materials science. acs.orgmdpi.com

Q & A

Q. What are the established synthetic routes for 4,6-diamino-1-methyl-2(1H)-pyrimidinone?

The compound is typically synthesized via multi-step protocols involving pyrimidinone precursors. For example:

- Oxidation of dihydropyrimidinones : Derivatives like 2-substituted dihydropyrido[2,3-d]pyrimidin-4(1H)-ones are oxidized to yield pyrimidinones .

- Condensation reactions : 2-Amino-4,6-dimethyl nicotinamide reacts with aryl aldehydes to form intermediates, which are further functionalized .

- Thiolation : 4,6-Diamino-2-pyrimidinethiol derivatives can serve as precursors, modified via alkylation or substitution .

Q. What analytical methods are recommended for characterizing this compound?

- Melting point analysis : High melting points (>360°C) confirm purity and stability .

- Solubility profiling : Solubility in sodium hydroxide (NaOH) is a key indicator for purification and formulation .

- Spectroscopic techniques : NMR and IR verify substituent positions (e.g., amino and methyl groups) .

- Chromatography : HPLC or TLC monitors reaction progress and purity, especially for intermediates .

Q. What biological activities have been reported for pyrimidinone analogs?

Pyrimidinones exhibit diverse bioactivity:

- Plant pathogen resistance : Analogs like 2(1H)-pyrimidinone disrupt mlo-mediated powdery mildew resistance in plants at 5–10 mM concentrations .

- Antimicrobial potential : Structural analogs (e.g., dihydropyrimidinones) show activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Q. How should researchers address stability issues during storage?

Q. How can contradictory bioactivity data across studies be resolved?

- Dose-response validation : Replicate experiments at concentrations tested in prior work (e.g., 5–10 mM for plant studies) .

- Structural analogs : Compare activity of 4,6-diamino derivatives with other pyrimidinones (e.g., 4,6-dihydroxypyrimidine) to identify substituent-specific effects .

- Solvent controls : Use DMF or NaOH to rule out solvent interference in bioassays .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with biological targets (e.g., fungal enzymes) using software like AutoDock .

- QSAR modeling : Correlate substituent electronegativity (e.g., amino vs. hydroxyl groups) with antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.